molecular formula C11H16O4 B1610804 1-(Dimethoxymethyl)-2,4-dimethoxybenzene CAS No. 91352-76-0

1-(Dimethoxymethyl)-2,4-dimethoxybenzene

Cat. No.: B1610804
CAS No.: 91352-76-0
M. Wt: 212.24 g/mol
InChI Key: BTTYYCFULLUOIV-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-2,4-dimethoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxymethyl)-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired dimethoxymethyl derivative. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production and easy scalability. Additionally, the use of heterogeneous catalysts can facilitate the separation of the product from the catalyst, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxymethyl)-2,4-dimethoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

1-(Dimethoxymethyl)-2,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: Used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism by which 1-(Dimethoxymethyl)-2,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize reaction intermediates. In biological systems, the compound may interact with enzymes or other proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

1-(Dimethoxymethyl)-2,4-dimethoxybenzene can be compared with other similar compounds such as:

    Dimethoxymethane: A simpler compound with similar methoxy groups but lacking the aromatic ring.

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of this compound, with similar functional groups but different reactivity.

    Methoxybenzene (Anisole): A simpler aromatic compound with a single methoxy group, used as a reference for understanding the effects of multiple methoxy substitutions.

The uniqueness of this compound lies in its combination of multiple methoxy groups and the dimethoxymethyl group, which confer distinct chemical properties and reactivity patterns compared to its simpler analogs.

Properties

IUPAC Name

1-(dimethoxymethyl)-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-8-5-6-9(10(7-8)13-2)11(14-3)15-4/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTYYCFULLUOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558459
Record name 1-(Dimethoxymethyl)-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91352-76-0
Record name 1-(Dimethoxymethyl)-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethoxymethyl)-2,4-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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